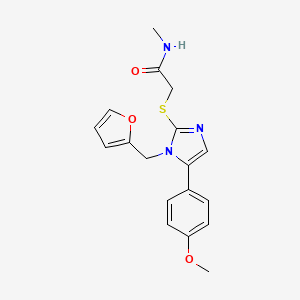
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound with significant relevance in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthetic Routes:
Step 1: The synthesis begins with the preparation of 1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole by reacting furan-2-carboxaldehyde with 4-methoxybenzaldehyde and ammonia in the presence of a catalyst.
Step 2: This intermediate product is then reacted with thioacetic acid to form the thio-imidazole compound.
Step 3: Finally, methylation of the acetamide group is achieved using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods:
Industrially, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the compound. Reaction parameters such as temperature, pressure, and solvent selection are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation:
This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction:
Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride, yielding reduced imidazole derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions where the thio-group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, KMnO4.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Halides, cyanides.
Major Products
Oxidation yields sulfoxides and sulfones.
Reduction yields reduced imidazole derivatives.
Substitution products depend on the nature of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
The compound's unique structure allows it to be used as a precursor for the synthesis of more complex molecules in organic synthesis.
Biology:
In biological research, this compound may act as an enzyme inhibitor or receptor ligand due to its potential bioactivity.
Medicine:
Medicinal chemistry utilizes this compound in the development of drugs targeting specific pathways or receptors, particularly due to its imidazole and furan moieties which are known for their pharmacological activity.
Industry:
In industrial applications, it can be used in the formulation of specialty chemicals or as an intermediate in the manufacture of advanced materials.
Wirkmechanismus
Molecular Targets and Pathways:
The compound exerts its effects by interacting with specific enzymes or receptors. The imidazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity.
The furan and methoxyphenyl groups enhance the compound's affinity for certain biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-(1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-ylthio)-N-methylacetamide
2-(1-(furan-2-ylmethyl)-5-(4-chlorophenyl)-1H-imidazol-2-ylthio)-N-methylacetamide
Uniqueness:
The presence of the methoxy group in the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity.
This compound is not just a fascinating molecule but a potential game-changer in various scientific domains. Anything specific you want to explore further?
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-19-17(22)12-25-18-20-10-16(13-5-7-14(23-2)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDPPFBJXQFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)
![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2556142.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)
![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2556151.png)

![N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B2556157.png)



